molecular formula C11H17BrN2O B8352615 N-(4-bromo-3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine

N-(4-bromo-3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B8352615
M. Wt: 273.17 g/mol
InChI Key: PDCIURZUNWYDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C11H17BrN2O and its molecular weight is 273.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

IUPAC Name

N-(4-bromo-3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H17BrN2O/c1-14(2)7-6-13-9-4-5-10(12)11(8-9)15-3/h4-5,8,13H,6-7H2,1-3H3

InChI Key

PDCIURZUNWYDJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-iodo-2-methoxybenzene (0.63 g, 2.01 mmol) dissolved in toluene (15.73 ml) was treated with N1,N1-dimethylethane-1,2-diamine (0.177 g, 2.01 mmol), SODIUM TERT-BUTOXIDE (0.232 g, 2.42 mmol), XANTPHOS (0.116 g, 0.20 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.046 g, 0.05 mmol) under nitrogen. The resulting mixture was stirred at 80 °C in a sealed tube for 2 hours. The reaction mixture was diluted with water (200 mL), and extracted with ethyl acetate (200 mL). The organic was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution 0-10% methanol in dcm. Pure fractions were evaporated to dryness to afford N1-(4-bromo-3-methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (0.251 g, 45.6 %) as a brown oil.
Quantity
0.00242 mol
Type
reagent
Reaction Step One
Quantity
0.0157 L
Type
solvent
Reaction Step Two
Quantity
0.00201 mol
Type
reactant
Reaction Step Three
Quantity
0.00201 mol
Type
reactant
Reaction Step Four
Quantity
0.000201 mol
Type
catalyst
Reaction Step Five

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